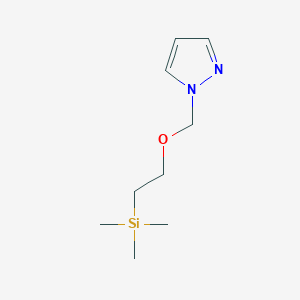

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl-[2-(pyrazol-1-ylmethoxy)ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OSi/c1-13(2,3)8-7-12-9-11-6-4-5-10-11/h4-6H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPXBTCPQJIXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576159 | |

| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133560-57-3 | |

| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-Pyrazole): A Keystone Protecting Group Strategy in Heterocyclic Synthesis

This document provides an in-depth technical examination of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (CAS No. 133560-57-3), a critical reagent in modern organic synthesis and drug discovery. Known commonly as SEM-pyrazole, this compound is not merely a pyrazole derivative but a sophisticated synthetic tool. Its value lies in the strategic deployment of the (2-(Trimethylsilyl)ethoxy)methyl (SEM) group to temporarily mask the reactive N-H proton of the pyrazole ring. This guide will elucidate the synthesis, properties, and reactivity of SEM-pyrazole, with a focus on the causal mechanisms that make it an indispensable asset for researchers, particularly those in pharmaceutical and agrochemical development.

Core Concepts: The Pyrazole Scaffold and the Necessity of Protection

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors, anti-inflammatory agents, and treatments for erectile dysfunction.[1][2] The acidic N-H proton of an unsubstituted pyrazole, however, complicates many synthetic transformations. It can interfere with organometallic reagents, lead to poor regioselectivity in alkylation and acylation reactions, and prevent desired C-H functionalization.[3][4]

The strategic application of a protecting group is therefore paramount. The ideal group must be robust enough to withstand a variety of reaction conditions yet be removable under mild conditions that do not compromise the integrity of the final molecule. The SEM group excels in this role, offering a distinct set of advantages over other common protecting groups.[5][6]

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use.

| Property | Value | Source |

| CAS Number | 133560-57-3 | [5][7][8][9][10] |

| Molecular Formula | C₉H₁₈N₂OSi | [7][10] |

| Molecular Weight | 198.34 g/mol | [5][10] |

| Appearance | Typically a liquid or low-melting solid | General Knowledge |

| InChI Key | UIPXBTCPQJIXTO-UHFFFAOYSA-N | [5][9] |

Spectroscopic analysis is crucial for confirming the identity and purity of SEM-pyrazole. While specific spectra are proprietary, the expected characteristics include:

-

¹H NMR: Signals corresponding to the trimethylsilyl (TMS) group protons (a sharp singlet around 0 ppm), the two methylene groups of the ethoxy-methyl linker, and the distinct protons of the pyrazole ring.

-

¹³C NMR: Resonances for the carbon atoms of the pyrazole ring, the linker, and the TMS group.

-

FT-IR: Stretching frequencies confirming the presence of C-H, C-N, and Si-C bonds.[5]

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Synthesis of SEM-Pyrazole: A Validated Protocol

The most common and reliable synthesis involves the N-alkylation of pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[5] The choice of base and solvent is critical for achieving high yields and purity.

Causality of Reagent Selection:

-

Base (Sodium Hydride, NaH): A strong, non-nucleophilic base is required to completely deprotonate the pyrazole N-H (pKa ≈ 14.2). NaH accomplishes this irreversibly, forming the sodium salt of pyrazole and hydrogen gas. This ensures the pyrazole nitrogen is sufficiently nucleophilic to attack the SEM-Cl electrophile.

-

Solvent (Anhydrous THF/DMF): Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal.[5] They effectively dissolve the pyrazole salt and reagents without interfering with the reaction, as they lack acidic protons. Anhydrous conditions are essential to prevent quenching the NaH and the pyrazole anion.

Experimental Protocol: Synthesis of SEM-Pyrazole

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add pyrazole (1.0 eq).

-

Suspension: Suspend the pyrazole in anhydrous THF (approx. 0.5 M concentration).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases and the solution becomes a clear or slightly hazy suspension.

-

Alkylation: Cool the mixture back to 0 °C. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield pure this compound.

Caption: Workflow for the Synthesis of SEM-Pyrazole.

Reactivity and Strategic Applications in Synthesis

The true utility of SEM-pyrazole is demonstrated in its diverse reactivity, which allows for precise functionalization of the pyrazole ring. The SEM group is stable to a wide range of reagents, including organometallics (n-BuLi, Grignards), mild acids, and bases, making it a highly orthogonal protecting group.[5][11]

Regiocontrolled C-H Functionalization

One of the most powerful applications of SEM protection is in directing C-H arylation. The intrinsic reactivity of the pyrazole C-H bonds is C-5 > C-4 >> C-3.[3] The SEM group enables palladium-catalyzed arylation to proceed selectively at the most reactive C-5 position.[3]

A groundbreaking strategy known as the "SEM switch" was developed to overcome the low reactivity of the C-3 position. This process involves the transposition of the SEM group from one nitrogen to the other, which effectively transforms the unreactive C-3 position into a reactive C-5 position, enabling subsequent arylation.[3][4] This elegant maneuver provides a route to fully substituted pyrazoles with complete regiocontrol, a task that is difficult to achieve by other means.[3]

Lithiation and Electrophilic Trapping

The SEM-protected pyrazole can be deprotonated at the C-5 position using a strong base like n-butyllithium (nBuLi) at low temperatures (-78 °C). The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new substituents. A patent describes the lithiation of SEM-pyrazole followed by reaction with an aldehyde to form a key intermediate.[12]

Precursor for Cross-Coupling Reactions

SEM-pyrazole serves as an excellent starting material for creating more complex building blocks. For instance, it can be converted into (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid. This boronic acid derivative is a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with aryl or vinyl halides under palladium catalysis.[13] This is a cornerstone strategy in the construction of complex molecules for drug discovery.[13]

Caption: Key Synthetic Pathways from SEM-Pyrazole.

Deprotection: Releasing the Core Scaffold

The final and most critical step is the efficient removal of the SEM group to unveil the N-H pyrazole. Two primary, mechanistically distinct methods are employed.

Protocol 1: Fluoride-Mediated Deprotection

This is often the preferred method due to its mild and orthogonal nature. The high affinity of fluoride ions for silicon drives the reaction.

Mechanism: The fluoride anion (e.g., from tetrabutylammonium fluoride, TBAF) attacks the silicon atom, forming an unstable pentavalent silicate intermediate. This triggers a β-elimination cascade, releasing the deprotected pyrazole, along with neutral, volatile byproducts (formaldehyde, ethylene, and a fluorosilane).[11]

-

Dissolution: Dissolve the SEM-protected pyrazole (1.0 eq) in anhydrous THF.

-

Reagent Addition: Add a solution of TBAF in THF (1.0 M, 1.5-2.0 eq) at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require gentle heating (40-50 °C) to proceed to completion.

-

Workup: Once complete, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash, dry, and concentrate the organic layers. Purify the product by chromatography or crystallization.

Protocol 2: Acid-Mediated Deprotection

This method is also effective but can be less compatible with acid-sensitive functional groups elsewhere in the molecule.

Mechanism: The reaction is initiated by protonation of the ether oxygen. Subsequent cleavage of the C-O bond generates a stabilized oxocarbenium ion and 2-(trimethylsilyl)ethanol. The latter readily eliminates under acidic conditions to form ethylene and a silyl species.

-

Dissolution: Dissolve the SEM-protected pyrazole in a protic solvent like ethanol or methanol.

-

Acid Addition: Add a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[3][14]

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.

-

Neutralization: Carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent and purify as described above.

Caption: Mechanisms for SEM Group Cleavage.

Conclusion: A Validated Tool for Complex Synthesis

This compound is more than a simple derivative; it is a meticulously designed synthetic intermediate that embodies the principles of modern protecting group strategy. Its robust nature allows for complex manipulations of the pyrazole core, while its predictable and high-yield deprotection under distinct conditions provides flexibility at the culmination of a synthetic route. For researchers in drug development, SEM-pyrazole provides a reliable and authoritative method for accessing novel, highly functionalized pyrazole-based pharmacophores, such as JAK inhibitors, thereby accelerating the discovery of new therapeutic agents.[5]

References

-

Daugulis, O., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC, NIH. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid. Retrieved from [Link]

-

Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. Retrieved from [Link]

-

Larhed, M., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Retrieved from [Link]

-

Volza. (n.d.). Methyl Chemical & HSN Code 9802 Imports in World. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

International Journal of Pharma Sciences and Research. (2015). A Review on Pyrazole chemical entity and Biological Activity. Retrieved from [Link]

-

Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). SEM Protection - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). Spiro-fused cyclohexane derivatives as HSL inhibitors for treating diabetes.

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

-

Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

PubMed. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

-

MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

-

PMC, PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

PMC, NIH. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 133560-57-3 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 8. chemscene.com [chemscene.com]

- 9. jk-sci.com [jk-sci.com]

- 10. This compound CAS#: 133560-57-3 [m.chemicalbook.com]

- 11. One moment, please... [total-synthesis.com]

- 12. CN102858743A - ä½ä¸ºå¯ç¨äºæ²»çç³å°¿ç çhslæå¶åçèºç¯-ç¨ åçç¯å·±ç·è¡çç© - Google Patents [patents.google.com]

- 13. (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid [myskinrecipes.com]

- 14. mdpi.com [mdpi.com]

synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole

An In-Depth Technical Guide to the Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Protected Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents with applications spanning oncology, inflammation, and infectious diseases.[1][2] The strategic manipulation and functionalization of the pyrazole ring are therefore of paramount importance in the design and synthesis of novel therapeutics. However, the inherent reactivity of the N-H proton in the pyrazole ring often necessitates the use of protecting groups to ensure regioselectivity and prevent undesirable side reactions during synthetic transformations.[3]

This guide focuses on the , a key intermediate where the pyrazole nitrogen is protected by the (2-(Trimethylsilyl)ethoxy)methyl (SEM) group. The SEM group is a versatile and robust protecting group, prized for its stability across a wide range of reaction conditions, including exposure to bases, organometallic reagents, and mild acids.[4] Its strategic advantage lies in its orthogonal deprotection conditions, typically requiring fluoride ions or strong acids, which allows for selective removal without disturbing other sensitive functionalities within a complex molecule.[4] This attribute is particularly valuable in multi-step syntheses common in drug development.[5][6]

This document provides a comprehensive technical overview of the synthesis of SEM-protected pyrazole, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of the synthetic protocol, provide a detailed, field-tested experimental procedure, and discuss the critical parameters that ensure a successful and high-yielding reaction.

The Role and Rationale of the SEM Protecting Group

The selection of a suitable protecting group is a critical decision in the strategic planning of a synthetic route. The (2-(Trimethylsilyl)ethoxy)methyl (SEM) group offers several distinct advantages for the protection of pyrazole's nitrogen atom:

-

Stability: The SEM group exhibits remarkable stability under a variety of conditions that are often employed in the functionalization of heterocyclic systems. This includes basic conditions, exposure to nucleophiles, and many oxidizing and reducing agents.[4]

-

Orthogonal Deprotection: A key feature of the SEM group is its unique deprotection pathway. Cleavage is typically achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under strongly acidic conditions.[4] This orthogonality allows for the selective deprotection of the pyrazole nitrogen in the presence of other protecting groups that are labile to different conditions (e.g., acid-labile Boc groups or base-labile acyl groups).

-

Influence on Reactivity: The SEM group can influence the reactivity and regioselectivity of subsequent reactions on the pyrazole ring. For instance, it has been utilized to direct C-H arylation reactions, enabling the synthesis of complex substituted pyrazoles with precise control over the substitution pattern.[7]

Synthetic Pathway Overview

The is typically achieved through the N-alkylation of pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrazole anion acts as the nucleophile.

Caption: Workflow for the .

Detailed Experimental Protocol

This protocol provides a robust and reproducible method for the .

Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |

| Pyrazole | C₃H₄N₂ | 68.08 | 1.0 g | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.65 g | 1.1 |

| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | C₆H₁₅ClOSi | 166.72 | 2.7 g (2.5 mL) | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | - |

| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | As needed | - |

| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with sodium hydride (0.65 g, 16.2 mmol, 1.1 eq) under a positive pressure of nitrogen.

-

Solvent Addition: Anhydrous tetrahydrofuran (30 mL) is added to the flask via syringe. The resulting suspension is cooled to 0 °C using an ice-water bath.

-

Pyrazole Addition: Pyrazole (1.0 g, 14.7 mmol, 1.0 eq) is dissolved in anhydrous tetrahydrofuran (20 mL) in a separate flame-dried flask under nitrogen. This solution is then added dropwise to the stirred suspension of sodium hydride at 0 °C over a period of 15-20 minutes. Causality Note: The slow, dropwise addition is crucial to control the evolution of hydrogen gas that occurs upon deprotonation of the pyrazole.

-

Deprotonation: The reaction mixture is stirred at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation of the pyrazole. The formation of the sodium pyrazolate salt may be observed as a change in the consistency of the slurry.

-

SEM-Cl Addition: 2-(Trimethylsilyl)ethoxymethyl chloride (2.7 g, 2.5 mL, 16.2 mmol, 1.1 eq) is added dropwise to the reaction mixture at 0 °C over 10 minutes. Causality Note: Maintaining a low temperature during the addition of the electrophile helps to minimize potential side reactions.

-

Reaction Progression: After the addition of SEM-Cl, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is then stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C until the evolution of gas ceases.

-

Extraction: The reaction mixture is transferred to a separatory funnel and diluted with diethyl ether (50 mL) and water (50 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

Washing and Drying: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil. A typical yield is in the range of 80-90%.[8]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the trimethylsilyl group protons around 0.0 ppm, the two methylene groups of the ethoxy moiety, the methylene group connecting to the pyrazole nitrogen, and the protons of the pyrazole ring.[8]

-

¹³C NMR will show the corresponding carbon signals for the SEM group and the pyrazole ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[8]

Deprotection of the SEM Group

While this guide focuses on the synthesis of the SEM-protected pyrazole, it is important to briefly mention the conditions for its removal, as this is a critical step in many synthetic sequences. The SEM group can be cleaved under the following conditions:

-

Fluoride-Mediated Deprotection: Treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like THF is a common and effective method.[4]

-

Acidic Hydrolysis: Strong acidic conditions, such as treatment with hydrochloric acid in an alcohol solvent, can also be used to remove the SEM group.[7]

The choice of deprotection method will depend on the stability of other functional groups present in the molecule.

Conclusion

The is a straightforward yet crucial transformation for chemists engaged in the synthesis of complex, biologically active molecules. The use of the SEM protecting group provides a robust and versatile strategy for the temporary masking of the pyrazole nitrogen, enabling a wide range of subsequent chemical modifications. The protocol detailed in this guide is a well-established and reliable method that can be readily implemented in a standard organic synthesis laboratory. Careful attention to anhydrous conditions and temperature control are key to achieving high yields of the desired product.

References

-

Daugulis, O. et al. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Available from: [Link]

-

Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. Available from: [Link]

-

Knochel, P. et al. Selective functionalization of the 1H-imidazo[1,2- b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push-pull dyes. RSC Publishing. 2021. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

ResearchGate. Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core | Request PDF. Available from: [Link]

-

ResearchGate. Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine | Request PDF. Available from: [Link]

-

Mezei, G. & Ahmed, B. M. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. 2015. Available from: [Link]

- Google. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-Pyrazole)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole, commonly referred to as SEM-pyrazole. This compound is a critical intermediate in modern organic synthesis, primarily utilized for the protection of the nitrogen atom on the pyrazole ring. We will delve into its fundamental physicochemical properties, including its precise molecular weight, and provide detailed, field-tested protocols for its synthesis and subsequent deprotection. The rationale behind experimental choices, the mechanism of action as a protecting group, and its importance in multi-step synthesis for pharmaceutical and agrochemical development will be thoroughly discussed. This document serves as a practical resource for researchers aiming to leverage the unique stability and selective reactivity of SEM-pyrazole in complex synthetic pathways.

Introduction to SEM-Pyrazole

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] In the synthesis of complex molecules containing a pyrazole moiety, it is often necessary to temporarily block the reactive N-H proton of the pyrazole ring to prevent unwanted side reactions.

This is where the [2-(trimethylsilyl)ethoxy]methyl (SEM) group plays a crucial role. When attached to the pyrazole nitrogen, it forms this compound (SEM-pyrazole). The SEM group is a robust protecting group renowned for its stability across a wide array of reaction conditions, including exposure to bases, organometallic reagents, and mild acids.[2] This stability allows for extensive chemical modifications on other parts of the molecule.[3] Subsequently, the SEM group can be selectively removed under specific conditions that do not affect other sensitive functional groups, making it an invaluable tool in regioselective synthesis.[2][3]

Physicochemical and Spectroscopic Properties

Accurate characterization of a chemical compound is fundamental to its application. The key properties of SEM-pyrazole are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₂OSi | [4] |

| Molecular Weight | 198.34 g/mol | [4] |

| CAS Number | 133560-57-3 | [1][4] |

| Appearance | Colorless solid or liquid | [5] |

| Boiling Point | 243.6 ± 20.0 °C (Predicted) | [4] |

| Density | 0.95 ± 0.1 g/cm³ (Predicted) | [4] |

| InChI Key | UIPXBTCPQJIXTO-UHFFFAOYSA-N | [1] |

Spectroscopic Data:

-

¹H NMR: Key signals include the trimethylsilyl (TMS) protons appearing as a singlet around -0.06 ppm, the two methylene groups of the ethoxy chain appearing as triplets around 0.89 ppm and 3.57 ppm, the methylene bridge protons as a singlet around 5.50 ppm, and distinct signals for the pyrazole ring protons.[6]

-

High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak consistent with the chemical formula C₉H₁₈N₂OSi.[1]

Synthesis and Experimental Protocols

Synthesis of this compound

The standard synthesis involves the N-alkylation of pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a strong base.[1] The base serves to deprotonate the pyrazole's acidic N-H proton, forming a pyrazolide anion that acts as a nucleophile.

Caption: Synthetic workflow for SEM-Pyrazole.

Detailed Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of pyrazole (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension over 15-20 minutes.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, generating the nucleophilic pyrazolide anion and hydrogen gas. Cooling to 0 °C controls the exothermic reaction and the rate of hydrogen evolution.

-

-

Alkylation: After stirring at 0 °C for 30 minutes, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equivalents) dropwise.

-

Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel flash column chromatography to yield pure SEM-pyrazole.[1]

Application as a Protecting Group

The primary utility of SEM-pyrazole is to serve as a stable, protected form of pyrazole, enabling regioselective functionalization at other positions of the pyrazole ring or elsewhere in a complex molecule.[3]

Caption: General workflow using SEM-protection.

Deprotection of the SEM Group

The removal of the SEM group is typically achieved under acidic conditions or with a fluoride ion source.[2] This orthogonality is a key advantage, as it allows for selective deprotection without affecting other common protecting groups.

Protocol 1: Acid-Mediated Deprotection This method is effective and common in many synthetic routes.[3][7]

-

Dissolve the SEM-protected pyrazole derivative in a protic solvent like ethanol or methanol.

-

Add a strong acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[3][7]

-

Stir the reaction at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting material.

-

Neutralize the mixture with a base (e.g., saturated NaHCO₃), extract the product with an organic solvent, and purify as required.

-

Mechanism: The ether oxygen is protonated by the acid, making it a good leaving group. The subsequent cleavage releases the free N-H pyrazole, formaldehyde, and the (2-trimethylsilyl)ethanol byproduct.[2]

-

Protocol 2: Fluoride-Mediated Deprotection This method is exceptionally mild and highly selective, leveraging the high affinity of fluoride for silicon.[2]

-

Dissolve the SEM-protected compound in an aprotic polar solvent like THF.

-

Add a fluoride source, most commonly tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF).

-

Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

Upon completion, quench with water, extract with an organic solvent, and purify.

Conclusion

This compound is more than just a chemical compound with a molecular weight of 198.34 g/mol ; it is a strategic tool for synthetic chemists. Its robust stability under a variety of conditions, combined with multiple, mild methods for its removal, makes it an ideal protecting group for the pyrazole nitrogen. The protocols and data presented in this guide provide a foundational framework for researchers to confidently employ SEM-pyrazole in the synthesis of complex, high-value molecules for pharmaceutical and scientific applications.

References

-

D. Stuart, K. D. Fagnou. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC, NIH. Available at: [Link]

-

Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. Available at: [Link]

-

MySkinRecipes. (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid. Available at: [Link]

-

MDPI. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

-

The Royal Society of Chemistry. Selective Functionalization of the 1H-Imidazo[1,2- b]pyrazole Scaffold. A new Potential Bioisostere of Indole and a Precursor of. Available at: [Link]

-

ResearchGate. Functionalization of SEM-protected 1H-imidazo[1,2-b]pyrazoles of type... Available at: [Link]

-

RSC Publishing. Selective functionalization of the 1H-imidazo[1,2- b]pyrazole scaffold. A new potential non-classical is. Available at: [Link]

-

Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available at: [Link]

-

ResearchGate. SEM-deprotection of pyrrole 10a. Available at: [Link]

-

International Journal of Pharma Sciences and Research. A Review on Pyrazole chemical entity and Biological Activity. Available at: [Link]

-

Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 133560-57-3 [m.chemicalbook.com]

- 5. ijpsr.info [ijpsr.info]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

The [2-(Trimethylsilyl)ethoxy]methyl (SEM) Group in Pyrazole Chemistry: A Technical Guide to Physical Properties and Applications

Abstract

The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a versatile N-protecting group in organic synthesis, prized for its stability across a range of reaction conditions and its selective removal. When applied to the pyrazole nucleus, a core scaffold in numerous pharmaceuticals and agrochemicals, the SEM group facilitates complex molecular elaborations that would otherwise be challenging. This in-depth technical guide provides a comprehensive overview of the physical properties of SEM-protected pyrazole, with a focus on 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole. It details the synthesis, purification, and characterization of this important synthetic intermediate. The guide is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of SEM-protected pyrazoles in their synthetic endeavors.

Introduction: The Strategic Role of the SEM Protecting Group in Pyrazole Synthesis

The pyrazole motif is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The synthesis of complex, highly functionalized pyrazoles often necessitates the protection of the acidic N-H proton to prevent unwanted side reactions during subsequent chemical transformations. The choice of the protecting group is critical and is dictated by its stability under the planned reaction conditions and the ease and selectivity of its subsequent removal.

The [2-(trimethylsilyl)ethoxy]methyl (SEM) group has emerged as a highly effective protecting group for pyrazoles due to its remarkable stability under both acidic and basic conditions.[3] This stability allows for a broad range of synthetic manipulations on the pyrazole core and its substituents. Furthermore, the SEM group can be selectively cleaved under mild conditions, typically using fluoride ions or strong acids, which preserves the integrity of other sensitive functional groups within the molecule.[4][5] This guide will delve into the fundamental physical properties of SEM-protected pyrazole, providing a practical resource for its effective utilization in the laboratory.

Synthesis and Purification of this compound

The most common and efficient method for the synthesis of this compound involves the N-alkylation of pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[3]

Reaction Mechanism and Regioselectivity

The reaction proceeds via a nucleophilic substitution mechanism. A base is used to deprotonate the pyrazole ring, generating a pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of SEM-Cl to form the N-protected product. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.[3]

The alkylation of unsubstituted pyrazole with SEM-Cl predominantly yields the 1-substituted isomer. This regioselectivity is attributed to a combination of steric and electronic factors, with the less sterically hindered N1 position being the favored site of attack.[3]

Detailed Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

-

Deprotonation: A solution of pyrazole (1.0 equivalent) in anhydrous THF is added dropwise to the cooled suspension of sodium hydride. The reaction mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution is observed.

-

Alkylation: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a colorless to light yellow liquid.[3]

Physical Properties of this compound

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be used as a guide.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂OSi | [6] |

| Molecular Weight | 198.34 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 243.6 ± 20.0 °C (Predicted) | [6] |

| Density | 0.95 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 1.69 ± 0.10 (Predicted) | [6] |

| Solubility | Good solubility in organic solvents such as THF, DMF, acetone, ethanol, and dichloromethane. Limited solubility in water. | [3][4] |

The parent 1H-pyrazole is a solid at room temperature with a melting point of 67-70 °C.[7] The introduction of the bulky and flexible SEM group disrupts the crystal lattice packing, resulting in 1-SEM-pyrazole being a liquid at room temperature. The lipophilic nature of the trimethylsilyl and ethoxymethyl components contributes to its good solubility in a wide range of organic solvents, a crucial property for its use in homogeneous reaction mixtures.[3] Conversely, its solubility in water is limited.[4]

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed by standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the presence of the SEM group and its attachment to the pyrazole ring. Key signals include a singlet for the trimethylsilyl (TMS) protons around 0.0 ppm, a triplet for the -CH₂-Si protons, a triplet for the -O-CH₂- protons, and a singlet for the N-CH₂-O protons. The protons on the pyrazole ring also show distinct signals in the aromatic region.[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbons of the pyrazole ring, as well as for the carbons of the SEM protecting group.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule. These include C-H stretching vibrations for the alkyl and aromatic moieties, C-N stretching of the pyrazole ring, and Si-C stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate measurement of its molecular weight.[3] The fragmentation pattern observed in the mass spectrum can also provide structural information.

Chemical Reactivity and Applications

The primary utility of 1-SEM-pyrazole lies in its role as a stable intermediate for the synthesis of more complex pyrazole derivatives. The SEM group's stability allows for a variety of chemical transformations to be performed on the pyrazole ring or on substituents attached to it.[8]

Stability

The SEM group is stable to a wide range of reagents and conditions, including:

-

Strong bases (e.g., n-BuLi, LDA)

-

Grignard reagents and other organometallics

-

Many oxidizing and reducing agents

-

Mildly acidic and basic conditions[3]

Deprotection

The removal of the SEM group can be achieved under specific conditions, allowing for the unmasking of the N-H functionality at a desired stage in a synthetic sequence.

-

Fluoride-mediated Deprotection: The most common method for SEM deprotection involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[3] The high affinity of the fluoride ion for silicon drives the cleavage reaction.

-

Acid-mediated Deprotection: Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid in an alcohol solvent, can also be used to remove the SEM group.[4]

The choice of deprotection method depends on the other functional groups present in the molecule and the desired reaction conditions.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its physical properties, particularly its liquid state at room temperature and good solubility in organic solvents, make it a convenient compound to handle and use in a variety of reactions. The stability of the SEM group under a broad range of conditions, coupled with its selective removal, allows for the strategic synthesis of complex and highly functionalized pyrazole derivatives. This technical guide provides a foundational understanding of the physical and chemical properties of SEM-protected pyrazole, which will be of significant utility to researchers and professionals in the fields of organic synthesis and drug development.

References

[4] National Center for Biotechnology Information. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. [Link]

[9] Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]

[10] J. Chem. Pharm. Res. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]

[11] J&K Scientific. This compound | 133560-57-3. [Link]

[12] PubMed. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. [Link]

[8] National Center for Biotechnology Information. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. [Link]

[1] National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

[13] National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]

[14] Organic Chemistry Portal. Pyrazole synthesis. [Link]

Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

[2] ResearchGate. (PDF) Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route. [Link]

[15] Pharmacy Research. 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine. [Link]

[16] MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

[17] National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

[18] The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

[19] ResearchGate. Physico-chemical properties of the designed pyrazole derivatives. [Link]

Royal Society of Chemistry. Selective functionalization of the 1H-imidazo[1,2- b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. [Link]

[20] MDPI. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. [Link]

[21] Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 133560-57-3 [m.chemicalbook.com]

- 7. Pyrazole | 288-13-1 [chemicalbook.com]

- 8. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole synthesis [organic-chemistry.org]

- 15. alfa-labotrial.com [alfa-labotrial.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the NMR Data Interpretation of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the pyrazole scaffold is a cornerstone, present in a multitude of pharmacologically active compounds.[1][2] The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules, and the (2-(trimethylsilyl)ethoxy)methyl (SEM) group offers a robust solution for the protection of N-H bonds in heterocyclic systems like pyrazole.[3] Its stability under a range of conditions and its selective removal make it a valuable tool for synthetic chemists.[3][4]

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-pyrazole). As a Senior Application Scientist, the aim is to not only present the spectral data but to also provide the underlying rationale for the observed chemical shifts and coupling patterns. This guide will serve as a practical resource for researchers in confirming the successful synthesis and purity of this important intermediate.

The Power of NMR in Structural Elucidation

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a molecule like SEM-pyrazole, NMR is indispensable for verifying the attachment of the SEM group to the pyrazole ring and for assigning the specific positions of the protons and carbons.

¹H and ¹³C NMR Spectral Analysis of SEM-Pyrazole

The following sections detail the expected ¹H and ¹³C NMR spectra of SEM-pyrazole. The interpretation is based on established chemical shift ranges for pyrazole derivatives and the characteristic signals of the SEM protecting group.[3][5][6][7]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of SEM-pyrazole is expected to show distinct signals for the pyrazole ring protons and the protons of the SEM group.

-

Pyrazole Ring Protons: The pyrazole ring gives rise to three aromatic proton signals. The proton at the C4 position (H-4) typically appears as a triplet, while the protons at the C3 and C5 positions (H-3 and H-5) appear as doublets.[1] The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms.

-

SEM Group Protons: The SEM group has three sets of proton signals:

-

A singlet for the nine equivalent protons of the trimethylsilyl (TMS) group, which characteristically appears far upfield (around 0.0 ppm) due to the electropositive nature of silicon.[3]

-

Two triplets corresponding to the two methylene groups of the ethoxy moiety (-CH₂-CH₂-). The methylene group adjacent to the silicon atom is expected to be more shielded (further upfield) than the one adjacent to the oxygen atom.

-

A singlet for the methylene group of the methoxy bridge (-O-CH₂-N), which will be deshielded due to the adjacent oxygen and nitrogen atoms.

-

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule.

-

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring will have distinct chemical shifts. The C4 carbon is typically more shielded than the C3 and C5 carbons.[8]

-

SEM Group Carbons: The carbon signals for the SEM group include:

-

A signal for the three equivalent methyl carbons of the TMS group, appearing at a high-field chemical shift.

-

Signals for the two methylene carbons of the ethoxy group.

-

A signal for the methylene carbon of the methoxy bridge.

-

Summary of Expected NMR Data

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for SEM-pyrazole.

| Assignment | ¹H NMR (δ, ppm) | Multiplicity | J (Hz) | ¹³C NMR (δ, ppm) |

| H-3 (Pyrazole) | ~7.5 | d | ~2.0 | C-3 |

| H-4 (Pyrazole) | ~6.3 | t | ~2.0 | C-4 |

| H-5 (Pyrazole) | ~7.8 | d | ~2.0 | C-5 |

| -O-CH₂-N- | ~5.5 | s | - | -O-CH₂-N- |

| -O-CH₂-CH₂-Si- | ~3.5 | t | ~8.0 | -O-CH₂-CH₂-Si- |

| -O-CH₂-CH₂-Si- | ~0.9 | t | ~8.0 | -O-CH₂-CH₂-Si- |

| -Si(CH₃)₃ | ~0.0 | s | - | -Si(CH₃)₃ |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of SEM-pyrazole, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified SEM-pyrazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass all expected carbon signals (e.g., -5 to 150 ppm).

-

-

2D NMR Experiments (Optional but Recommended):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, which is invaluable for definitive assignments.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, helping to establish the connectivity of the molecule.[5]

-

Visualizing Structural Connectivity with 2D NMR

A key aspect of confirming the structure of SEM-pyrazole is to establish the connectivity between the pyrazole ring and the SEM protecting group. 2D NMR, particularly HMBC, is instrumental in this regard. The following diagram illustrates the expected key HMBC correlations.

Caption: Expected key 2- and 3-bond HMBC correlations for SEM-pyrazole.

Conclusion

The comprehensive interpretation of ¹H and ¹³C NMR spectra is a critical step in the characterization of this compound. By understanding the expected chemical shifts and coupling patterns of both the pyrazole ring and the SEM protecting group, researchers can confidently verify the structure and purity of their synthesized material. The application of 2D NMR techniques further solidifies these assignments by providing unambiguous evidence of atomic connectivity. This guide serves as a valuable resource for scientists and professionals in the field, enabling efficient and accurate analysis of this important chemical entity.

References

- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

- Rees, R. G. (1967). Carbon-13 N.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazoles. Journal of the Chemical Society B: Physical Organic, 387.

- ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR.

- ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks....

- National Center for Biotechnology Information. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.

- Royal Society of Chemistry. (2021). Selective functionalization of the 1H-imidazo[1,2- b]pyrazole scaffold. A new potential non-classical isostere of purines.

- Benchchem. (n.d.). This compound.

- J&K Scientific. (n.d.). This compound.

- ResearchGate. (2001). 1H and 13C NMR study of perdeuterated pyrazoles.

- Royal Society of Chemistry. (2018). Supplementary Information.

- Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- Iowa State University. (n.d.). NMR Coupling Constants.

- Unknown. (n.d.). Coupling constants for 1H and 13C NMR.

- ChemicalBook. (n.d.). This compound CAS#: 133560-57-3.

- ResearchGate. (2025). Exploring The Molecular Structure of Green-Synthesized Aza-Michael Addition Products: 2D NMR Confirms Novel Pyrazoles.

- National Center for Biotechnology Information. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES.

- Unknown. (n.d.). Chemical shifts.

- MDPI. (n.d.). Synthesis and Structural Characterization of a Silver(I) Pyrazolato Coordination Polymer.

- National Center for Biotechnology Information. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells.

- ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Sigma-Aldrich. (n.d.). 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine.

- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.

- MDPI. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.

- ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.

- MDPI. (n.d.). Elaboration and Characterization of New Polyurethane-Based Biocomposites from Jojoba Oil and Alfa Cellulose Fibers.

- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of SEM-Pyrazoles by High-Resolution Mass Spectrometry and Fourier-Transform Infrared Spectroscopy

Introduction: The Significance of SEM-Pyrazoles in Modern Chemistry

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and drug development. Their versatile biological activities, including anti-inflammatory, analgesic, and anticancer properties, have led to their incorporation into numerous pharmaceuticals.[1] In the multi-step synthesis of complex molecules containing a pyrazole moiety, the protection of the reactive N-H group is often a critical step to ensure regioselectivity and prevent unwanted side reactions.

The (2-(trimethylsilyl)ethoxy)methyl (SEM) group has emerged as a robust and versatile protecting group for a variety of functional groups, including the nitrogen atoms in heterocyclic systems like pyrazoles. The SEM group offers the advantage of stability under a wide range of reaction conditions, yet it can be cleaved under specific and mild conditions, typically using fluoride ions or strong acids.[2] This combination of stability and selective removal makes SEM-protected pyrazoles valuable intermediates in the synthesis of novel therapeutic agents.

The successful synthesis and purification of SEM-pyrazoles necessitate rigorous characterization to confirm their identity and purity. High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FT-IR) Spectroscopy are two powerful and complementary analytical techniques that provide unambiguous structural information. HRMS offers precise mass measurement, allowing for the determination of the elemental composition, while FT-IR provides information about the functional groups present in the molecule. This in-depth technical guide provides a comprehensive overview of the principles and practical application of HRMS and FT-IR for the definitive characterization of SEM-pyrazoles, aimed at researchers, scientists, and professionals in the field of drug development.

High-Resolution Mass Spectrometry (HRMS): Unveiling the Molecular Formula and Fragmentation Pathway

HRMS is an indispensable tool for the structural elucidation of organic molecules.[3] Its ability to measure mass-to-charge ratios (m/z) with high accuracy and resolution allows for the determination of the elemental composition of a molecule, a critical step in confirming the identity of a newly synthesized compound.[4] When applied to SEM-pyrazoles, HRMS not only confirms the successful installation of the SEM protecting group but also provides valuable insights into the molecule's structure through the analysis of its fragmentation patterns.[2]

Determining the Exact Mass of SEM-Pyrazoles

The first step in HRMS analysis is the accurate measurement of the molecular ion's mass. The exact mass is calculated using the masses of the most abundant isotopes of each element in the molecule.[5] For a generic SEM-pyrazole, the elemental composition will include carbon, hydrogen, nitrogen, oxygen, and silicon.

For example, consider the simplest SEM-pyrazole, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, with the chemical formula C8H16N2OSi. The theoretical exact mass of its protonated molecular ion ([M+H]+) can be calculated as follows:

| Element | Number of Atoms | Most Abundant Isotope Mass (Da) | Total Mass (Da) |

| Carbon (C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (H) | 17 (16 + 1 for protonation) | 1.007825 | 17.133025 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Silicon (Si) | 1 | 27.976927 | 27.976927 |

| Total ([M+H]+) | 185.111015 |

The high resolution and accuracy of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can measure this mass with a deviation of less than 5 parts per million (ppm), providing strong evidence for the proposed elemental composition.[6]

Understanding the Fragmentation of SEM-Pyrazoles

Electron ionization (EI) or electrospray ionization (ESI) are commonly used techniques to generate ions for mass analysis. During the ionization process and subsequent analysis, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure.[7]

The fragmentation of SEM-pyrazoles is typically characterized by cleavages within the SEM group and the pyrazole ring. The fragmentation of trimethylsilyl and related alkylsilyl derivatives is well-documented and provides a basis for predicting the behavior of the SEM group.[8]

Key Fragmentation Pathways:

-

α-Cleavage: A common fragmentation pathway for silyl ethers is the cleavage of the bond alpha to the oxygen atom, leading to the formation of a stable oxonium ion. In the case of SEM-pyrazoles, this can result in the loss of a trimethylsilyl group.

-

Loss of the SEM side chain: Cleavage of the bond between the pyrazole nitrogen and the methylene bridge of the SEM group can lead to the formation of an ion corresponding to the unprotected pyrazole.

-

Fragmentation of the Pyrazole Ring: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of HCN or N2.[9]

The following table summarizes some of the expected key fragment ions for a generic SEM-pyrazole:

| Fragment Ion | Description |

| [M+H - Si(CH3)3]+ | Loss of the trimethylsilyl group |

| [M+H - CH2OCH2CH2Si(CH3)3]+ | Loss of the entire SEM side chain, leaving the protonated pyrazole |

| [Si(CH3)3]+ | Trimethylsilyl cation (m/z 73.0469) |

| [CH2=O+H-CH2CH2Si(CH3)3] | Fragment from the ethoxymethyl linker |

Experimental Protocol for HRMS Analysis

-

Sample Preparation: Dissolve a small amount of the purified SEM-pyrazole (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of both. The solvent should be of high purity to avoid interference.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., ESI).

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.

-

Data Analysis:

-

Determine the m/z of the molecular ion and compare it to the calculated exact mass.

-

Analyze the isotopic pattern of the molecular ion to further confirm the elemental composition.

-

Identify the major fragment ions and propose fragmentation pathways to corroborate the structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.[10] An FT-IR spectrum provides a unique fingerprint of a molecule, allowing for the confirmation of the presence of key structural features.

For SEM-pyrazoles, FT-IR spectroscopy is used to verify the presence of both the pyrazole ring and the SEM protecting group by identifying their characteristic vibrational bands.

Characteristic FT-IR Absorptions of SEM-Pyrazoles

The FT-IR spectrum of a SEM-pyrazole will exhibit a combination of the characteristic absorptions of the pyrazole ring and the SEM group.

Pyrazole Ring Vibrations:

-

N-H Stretching: In an unprotected pyrazole, a broad absorption is typically observed in the region of 3100-3500 cm-1. The absence of this band in the spectrum of a SEM-pyrazole is a strong indication of successful N-protection.

-

C-H Stretching (aromatic): Absorptions for the C-H bonds of the pyrazole ring are usually found above 3000 cm-1.

-

C=N and C=C Stretching: These vibrations of the pyrazole ring typically appear in the region of 1400-1600 cm-1.[8][11]

SEM Group Vibrations:

-

C-H Stretching (aliphatic): The C-H bonds of the methyl and ethyl groups in the SEM moiety give rise to strong absorptions in the 2850-3000 cm-1 region.[3]

-

Si-CH3 Stretching: A characteristic strong band for the trimethylsilyl group is typically observed around 1250 cm-1 and another in the 840-860 cm-1 region.[12]

-

C-O-C Stretching: The ether linkage in the SEM group will show strong C-O stretching bands in the 1050-1150 cm-1 region.

The following table summarizes the key FT-IR absorption bands for the characterization of SEM-pyrazoles:

| Wavenumber (cm-1) | Vibration | Functional Group |

| 3100-3200 | C-H stretch | Pyrazole ring |

| 2850-3000 | C-H stretch | SEM group (aliphatic) |

| 1400-1600 | C=N, C=C stretch | Pyrazole ring |

| ~1250 | Si-CH3 symmetric deformation | SEM group |

| 1050-1150 | C-O-C stretch | SEM group (ether) |

| 840-860 | Si-C stretch | SEM group |

Experimental Protocol for FT-IR Analysis

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid mixed with KBr and pressed into a pellet. For routine analysis, Attenuated Total Reflectance (ATR)-FT-IR is a convenient method that requires minimal sample preparation.[13]

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Compare the observed bands with the expected frequencies for the pyrazole ring and the SEM group to confirm the structure of the molecule.

-

Conclusion: A Synergistic Approach to Structural Verification

The combination of High-Resolution Mass Spectrometry and Fourier-Transform Infrared Spectroscopy provides a powerful and comprehensive approach for the unambiguous characterization of SEM-protected pyrazoles. HRMS delivers the precise molecular weight and elemental composition, confirming the successful incorporation of the SEM group, while its fragmentation pattern offers detailed structural insights. Complementarily, FT-IR spectroscopy provides a rapid and effective method to identify the key functional groups associated with both the pyrazole core and the SEM protecting group.

By employing these two techniques in a synergistic workflow, researchers and drug development professionals can confidently verify the identity and purity of their synthesized SEM-pyrazole intermediates. This rigorous characterization is a critical step in ensuring the quality and reliability of subsequent synthetic transformations and ultimately contributes to the successful development of novel pyrazole-based therapeutic agents. The methodologies and data presented in this guide serve as a valuable resource for scientists working in the dynamic and impactful field of medicinal chemistry.

References

-

A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. Available at: [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. Available at: [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. Available at: [Link]

-

Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. Available at: [Link]

-

SEM Protecting Group: SEM Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

-

General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. - ResearchGate. Available at: [Link]

-

Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri. Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate. Available at: [Link]

-

Formula determination by high resolution mass spectrometry - YouTube. Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available at: [Link]

-

[2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

FT-IR spectra of formyl pyrazole and pyrazole/ chitosan Schiff base derivatives. - ResearchGate. Available at: [Link]

-